

Comparison of HPK1 Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	NDI-091143	
Cat. No.:	B8088061	Get Quote

Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a promising immuno-oncology target due to its role as a negative regulator of T-cell activation.[8][9][10] The development of potent and selective HPK1 inhibitors is a key focus for enhancing anti-tumor immunity. While detailed head-to-head cross-reactivity studies are often proprietary, the following sections provide available information on the selectivity of notable HPK1 inhibitors.

Available Selectivity Data

Comprehensive, publicly available quantitative data from head-to-head cross-reactivity studies for the most recent HPK1 inhibitors remains limited. However, several compounds are highlighted for their high selectivity.

Compound	Developer	Stated Selectivity	Source
NDI-101150	Nimbus Therapeutics	Potent and selective oral inhibitor of HPK1. [10][11]	[10][11]
BGB-15025	BeiGene	Investigational HPK1 inhibitor.[10][11]	[10][11]
CFI-402411	Tradewell Therapeutics	Highly potent inhibitor of HPK1.[10]	[10]
Ryvu Compounds	Ryvu Therapeutics	Good overall selectivity.[12]	[12]



Note: Specific IC50 or Ki values against a panel of off-target kinases for these compounds are not readily available in the provided search results. The information emphasizes their intended selectivity for HPK1.

Experimental Protocols

Kinase Selectivity Profiling (General Protocol)

A common method to determine the cross-reactivity of a kinase inhibitor is to screen it against a large panel of kinases. The following is a representative protocol for such a screen.

Objective: To determine the inhibitory activity of a test compound (e.g., an HPK1 inhibitor) against a broad panel of protein kinases.

Materials:

- Test compound
- Recombinant human kinases
- Appropriate kinase-specific peptide substrates
- ATP (Adenosine triphosphate)
- Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
- Detection reagent (e.g., ADP-Glo[™], Z'-LYTE[™], or similar)
- Multi-well plates (e.g., 384-well)
- Plate reader capable of luminescence or fluorescence detection

Procedure:

- Compound Preparation: The test compound is serially diluted to a range of concentrations.
- Kinase Reaction:



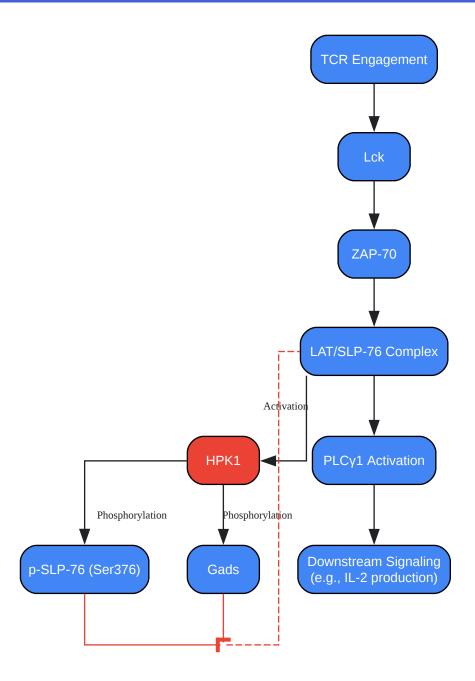
- A solution containing the kinase, its specific substrate, and ATP is prepared in the kinase reaction buffer.
- The test compound at various concentrations is added to the wells of the multi-well plate.
- The kinase reaction is initiated by adding the kinase/substrate/ATP mixture to the wells containing the test compound.
- The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at 30°C).

Detection:

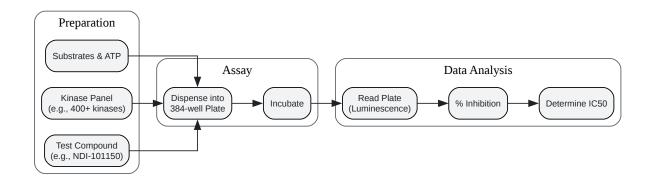
- The detection reagent is added to each well to stop the kinase reaction and to generate a signal proportional to the amount of ATP consumed (or product formed).
- The plate is incubated to allow the detection signal to stabilize.
- Data Acquisition: The signal from each well is measured using a plate reader.
- Data Analysis:
 - The percentage of kinase activity remaining at each compound concentration is calculated relative to a vehicle control (e.g., DMSO).
 - The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity)
 is determined by fitting the data to a dose-response curve.

Visualizations









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- To cite this document: BenchChem. [Comparison of HPK1 Inhibitor Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8088061#ndi-091143-cross-reactivity-studies]

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